ethyl 1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1H-pyrazole-3-carboxylate is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl ester group at the 3-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Mechanism of Action
Target of Action
Ethyl 1H-pyrazole-3-carboxylate is a pyrazole derivative, a class of compounds known for their wide range of biological activities Pyrazole derivatives have been found to interact with multiple receptors, contributing to their diverse biological activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other types of intermolecular interactions . The combined effect of two nitrogen atoms in the pyrazole ring reduces the charge density at certain carbon atoms, making them vacant for attack by electrophilic reagents .
Biochemical Pathways
Pyrazole derivatives have been found to influence a variety of biochemical pathways, often related to their antimicrobial, anti-inflammatory, and anticancer activities .
Result of Action
Some derivatives of 1h-pyrazole-3-carboxylic acid have been found to exhibit antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
It is known that the associations between pyrazole molecules can depend strongly on the type of solvent, with more polar protic solvents favoring pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .
Biochemical Analysis
Biochemical Properties
Ethyl 1H-pyrazole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The interactions between this compound and these biomolecules are primarily non-covalent, involving hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound affects cellular metabolism by altering the flux of metabolites through key metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, thereby modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that the impact of this compound is dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For instance, this compound has been shown to affect the glycolytic pathway and the tricarboxylic acid cycle, thereby altering cellular energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1H-pyrazole-3-carboxylate can be synthesized through various methods. One common approach involves the cyclization of β-ketoesters with hydrazines. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions yields the desired pyrazole derivative . Another method includes the use of 1,3-diketones and hydrazine derivatives, which undergo cyclocondensation to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed.
Major Products:
Oxidation: Pyrazole-3-carboxylic acid.
Reduction: Ethyl 1H-pyrazole-3-carbinol.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Ethyl 1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 1H-pyrazole-4-carboxylate: Similar structure but with the ester group at the 4-position.
Methyl 1H-pyrazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
1H-pyrazole-3-carboxylic acid: The carboxylic acid derivative of the compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. The ethyl ester group at the 3-position allows for specific interactions and modifications that are not possible with other derivatives .
Biological Activity
Ethyl 1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, synthesized derivatives, and structure-activity relationships.
Overview of this compound
This compound belongs to the pyrazole class of compounds, which are known for their varied biological activities. The compound's structure features a carboxylate group that can influence its reactivity and biological interactions.
Antimicrobial Activity
Synthesis and Testing
A series of this compound derivatives have been synthesized and evaluated for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Key Findings
- Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate demonstrated a minimum inhibitory concentration (MIC) of 0.038 µmol/mL against Escherichia coli and 0.067 µmol/mL against Pseudomonas aeruginosa, comparable to ampicillin (MIC = 0.033 and 0.067 µmol/mL) .
- Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate showed an MIC of 0.015 µmol/mL against Candida parapsilosis, outperforming fluconazole (MIC = 0.020 µmol/mL) .
Anti-inflammatory Activity
Research Studies
Recent studies have focused on the anti-inflammatory potential of this compound derivatives. The evaluation was conducted using the carrageenan-induced paw edema model in rats.
Results
- Compounds such as ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate exhibited notable anti-inflammatory effects, significantly reducing inflammation compared to control groups .
- The study concluded that modifications on the pyrazole scaffold could enhance anti-inflammatory activity, suggesting a structure-activity relationship that warrants further exploration .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Various substituents on the pyrazole ring can significantly impact their efficacy.
Compound | Substituent | Antimicrobial Activity (MIC) | Anti-inflammatory Activity |
---|---|---|---|
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl | - | E. coli: 0.038 µmol/mL | Significant |
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl | - | C. parapsilosis: 0.015 µmol/mL | Moderate |
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole | - | - | Significant |
Case Studies
Several case studies have highlighted the potential applications of this compound derivatives in medicinal chemistry:
- Antimicrobial Applications : A study reported the synthesis of various derivatives that showed promising antimicrobial activity against resistant strains of bacteria, indicating their potential as new therapeutic agents .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of these compounds, showcasing their ability to mitigate inflammation in animal models effectively .
Properties
IUPAC Name |
ethyl 1H-pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6(9)5-3-4-7-8-5/h3-4H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPOSRHJXMILNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5932-27-4 | |
Record name | Ethyl 1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research presented in these papers?
A1: Both papers focus on the synthesis and characterization of novel ethyl 1H-pyrazole-3-carboxylate derivatives. [, ] The first paper explores the synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. [] The second paper details the design and synthesis of alkyl 1H-pyrazolecarboxylates using raspberry ketone methyl ether as a starting material. []
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